molecular formula C11H15NO2 B095701 4-[2-(Dimethylamino)ethoxy]benzaldehyde CAS No. 15182-92-0

4-[2-(Dimethylamino)ethoxy]benzaldehyde

Cat. No.: B095701
CAS No.: 15182-92-0
M. Wt: 193.24 g/mol
InChI Key: CBOKAZFQZOQTOC-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethoxy]benzaldehyde is an organic compound with the molecular formula C11H15NO2. It is known for its unique structure, which includes a benzaldehyde moiety substituted with a dimethylaminoethoxy group. This compound is used in various chemical syntheses and has applications in different fields, including chemistry, biology, and industry .

Mechanism of Action

Mode of Action

Compounds with similar structures are known to form colored condensation products (schiff bases) with pyrroles and primary amines . This suggests that 4-[2-(Dimethylamino)ethoxy]benzaldehyde may interact with its targets through a similar mechanism, leading to changes in the targets’ structure and function.

Biochemical Pathways

Given its potential to form schiff bases with pyrroles and primary amines , it may influence pathways involving these compounds. The downstream effects of such interactions would depend on the specific roles of these compounds in the affected pathways.

Result of Action

The formation of schiff bases with pyrroles and primary amines could potentially lead to changes in cellular function, depending on the roles of these compounds in cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other interacting molecules can affect a compound’s stability and its interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Dimethylamino)ethoxy]benzaldehyde typically involves a two-step process:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dimethylamino)ethoxy]benzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(Dimethylamino)ethoxy]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Dimethylamino)ethoxy]benzaldehyde is unique due to the presence of both the dimethylamino and ethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific applications .

Properties

IUPAC Name

4-[2-(dimethylamino)ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(2)7-8-14-11-5-3-10(9-13)4-6-11/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOKAZFQZOQTOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164886
Record name p-(2-(Dimethylamino)ethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15182-92-0
Record name 4-[2-(Dimethylamino)ethoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15182-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(2-(Dimethylamino)ethoxy)benzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015182920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-(2-(Dimethylamino)ethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-[2-(dimethylamino)ethoxy]benzaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of 4-hydroxybenzaldehyde (610 mg) in N,N-dimethylformamide (20 mL) is added successively 2-dimethylaminoethyl chloride hydrochloride (1.08 g) and potassium carbonate (2.0 g), and the mixture is stirred at room temperature for 18 hours. To the reaction mixture is added ethyl acetate, and the mixture is washed with water and saturated brine and dried over anhydrous sodium sulfate. The resultant crude product is purified by column chromatography in silica gel (Solvent; chloroform:methanol=20:1→10:1) to give 4-[2-(dimethylamino)-ethoxy]benzaldehyde (640 mg, yield; 66%) as a pale yellow oil. MS (APCI) m/z: 194 [M+H]+
Quantity
610 mg
Type
reactant
Reaction Step One
Quantity
1.08 g
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2 g
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20 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

The reaction between 61.0 g (0.50 mole) of 4-hydroxybenzaldehyde, 24.0 g of 50% NaH, and 341 ml of 2.2 N (0.75 mole) 2-dimethylaminoethyl chloride in toluene in a procedure described for Example 2,part A, gives 45.0 g (46%) of colorless product, bp 140°-142°/2 mm. Lit. bp 185°-187°/15 mm.
Quantity
61 g
Type
reactant
Reaction Step One
Name
Quantity
24 g
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reactant
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0.75 mol
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reactant
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0 (± 1) mol
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Reaction Step One
Yield
46%

Synthesis routes and methods III

Procedure details

To a solution of 4-hydroxybenzaldehyde (500 mg, 4 mmol) and K2CO3 (662 mg, 4.8 mmol) in anhydrous DMF, N,N-dimethyl-2-metilsulphonilethylamine (775 mg, 4.4 mmol) was added. The reaction mixture was heated to reflux, under magnetic stirring, for 4 hours, then poured in water to obtain a suspension from which the solid was isolated by filtration. The crude product was purified by chromatography on silica gel (ethyl acetate), to give 379 mg of pure product of the title (yield 49%).
Quantity
500 mg
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reactant
Reaction Step One
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Quantity
662 mg
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Yield
49%

Synthesis routes and methods IV

Procedure details

To a solution of 61.1 g of p-hydroxybenzaldehyde in 240 ml of N,N-dimethylformamide was added 138 g of potassium carbonate, 80.7 g of 2-dimethylaminoethyl chloride and 30 ml of isopropyl ether. The mixture was stirred at 60° C. for 1.5 hours. After cooling, the reaction mixture was poured into 720 ml of water, and the whole was extracted with chloroform. The chloroform layer was extracted with aqueous hydrochloric acid. The aqueous layer was made alkaline with aqueous sodium hydroxide solution and extracted with ethyl acetate. The extract was washed with water, dried and evaporated. The residue was distilled to give 69.1 g of colorless oil, b.p. 142°-144° C. (4 mmHg).
Quantity
61.1 g
Type
reactant
Reaction Step One
Quantity
138 g
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reactant
Reaction Step One
Quantity
80.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
720 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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